molecular formula C21H28N8O B11668764 N-{4-[(1E)-1-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}ethyl]phenyl}acetamide

N-{4-[(1E)-1-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}ethyl]phenyl}acetamide

Cat. No.: B11668764
M. Wt: 408.5 g/mol
InChI Key: IEFNCLBVOBWUIX-CVKSISIWSA-N
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Description

N-{4-[(1E)-1-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}ethyl]phenyl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazine ring and multiple functional groups, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(1E)-1-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}ethyl]phenyl}acetamide typically involves multiple steps, starting with the preparation of the triazine ring The triazine ring is often synthesized through a nucleophilic substitution reaction involving cyanuric chloride and pyrrolidine

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(1E)-1-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}ethyl]phenyl}acetamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring, where nucleophiles replace the pyrrolidine groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N-{4-[(1E)-1-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}ethyl]phenyl}acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-{4-[(1E)-1-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}ethyl]phenyl}acetamide involves its interaction with specific molecular targets. The compound’s triazine ring and hydrazinylidene group allow it to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular pathways, leading to the desired biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(1E)-1-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}ethyl]phenyl}acetamide
  • N-{4-[(1E)-1-{2-[4,6-di(morpholin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}ethyl]phenyl}acetamide
  • N-{4-[(1E)-1-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}ethyl]phenyl}acetamide

Uniqueness

This compound is unique due to its specific combination of functional groups and the presence of the triazine ring. This structure imparts distinct chemical reactivity and biological activity, setting it apart from similar compounds.

Properties

Molecular Formula

C21H28N8O

Molecular Weight

408.5 g/mol

IUPAC Name

N-[4-[(E)-N-[(4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]-C-methylcarbonimidoyl]phenyl]acetamide

InChI

InChI=1S/C21H28N8O/c1-15(17-7-9-18(10-8-17)22-16(2)30)26-27-19-23-20(28-11-3-4-12-28)25-21(24-19)29-13-5-6-14-29/h7-10H,3-6,11-14H2,1-2H3,(H,22,30)(H,23,24,25,27)/b26-15+

InChI Key

IEFNCLBVOBWUIX-CVKSISIWSA-N

Isomeric SMILES

C/C(=N\NC1=NC(=NC(=N1)N2CCCC2)N3CCCC3)/C4=CC=C(C=C4)NC(=O)C

Canonical SMILES

CC(=NNC1=NC(=NC(=N1)N2CCCC2)N3CCCC3)C4=CC=C(C=C4)NC(=O)C

Origin of Product

United States

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